N-tert-butyl-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide
Description
N-tert-butyl-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.0²,⁶.0¹¹,¹⁶]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide is a highly complex heterocyclic compound characterized by a polycyclic framework incorporating sulfur (thia) and five nitrogen atoms (pentazatetracyclo). Its structure includes a tert-butyl group, a 2-chlorophenyl substituent, and a methyl group, which collectively influence its steric and electronic properties.
Properties
CAS No. |
132418-32-7 |
|---|---|
Molecular Formula |
C23H25ClN6OS |
Molecular Weight |
469.0 g/mol |
IUPAC Name |
N-tert-butyl-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide |
InChI |
InChI=1S/C23H25ClN6OS/c1-13-27-28-18-11-25-20(14-7-5-6-8-16(14)24)19-15-9-10-29(22(31)26-23(2,3)4)12-17(15)32-21(19)30(13)18/h5-8H,9-12H2,1-4H3,(H,26,31) |
InChI Key |
RPHGNEXXUMRJBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C3=C(C4=C(S3)CN(CC4)C(=O)NC(C)(C)C)C(=NC2)C5=CC=CC=C5Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide involves multiple steps, starting from readily available starting materials. The key steps typically include:
- Formation of the core tetracyclic structure through a series of cyclization reactions.
- Introduction of the thia group via a substitution reaction.
- Attachment of the tert-butyl and chlorophenyl groups through alkylation and halogenation reactions, respectively.
- Final carboxamide formation through an amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or aluminum chloride (AlCl3) for electrophilic substitution are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or alkane.
Scientific Research Applications
N-tert-butyl-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[87002,6
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which N-tert-butyl-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Structural and Electronic Similarities
The compound’s tert-butyl and chlorophenyl groups are shared with other reagents listed in the Kanto Reagents Catalog (), such as N-Methyl-tert-butylamine and Methyl 4-tert-butylbenzoate . These groups confer steric bulk and electron-withdrawing/donating effects, which are critical in modulating reactivity. However, the target compound’s fused heterocyclic core distinguishes it from simpler amines or esters, likely enhancing thermal stability and binding affinity in catalytic contexts .
Isoelectronic and Isovalent Principles
As per Boudart’s studies (), compounds with similar electronic configurations (isoelectronicity) or valency (isovalency) may exhibit comparable reactivity. For example:
- N-Methyl-tert-butylamine (C₅H₁₃N): A simple amine with a tert-butyl group, used as a base or ligand. Its lack of aromaticity and heterocyclic complexity limits its catalytic versatility compared to the target compound .
- Methyl 4-tert-butylbenzoate (C₁₂H₁₆O₂): An ester with a tert-butyl-substituted aromatic ring. While it shares steric features, its ester functional group and absence of nitrogen/sulfur heteroatoms result in divergent reactivity, such as susceptibility to hydrolysis .
Organometallic and Catalytic Context
The compound’s thia-nitrogen framework aligns with organometallic systems highlighted in Nobel Prize research (), such as metalloporphyrins or transition metal complexes. These systems often exhibit catalytic activity in oxidation or C–H activation reactions. The target compound’s rigid, electron-rich structure could mimic ligand environments in such catalysts, though its exact catalytic role remains speculative without experimental data .
Data Table: Key Properties of Comparable Compounds
| Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups | Boiling Point/°C | Density (g/cm³) | Applications/Reactivity |
|---|---|---|---|---|---|---|
| N-Methyl-tert-butylamine | C₅H₁₃N | 87.16 | Tert-butyl, amine | 67–69 | 0.727 | Ligand, base in synthesis |
| Methyl 4-tert-butylbenzoate | C₁₂H₁₆O₂ | 192.25 | Tert-butyl, ester | N/A | 0.99 | Esterification reactions |
| Target Compound* | C₂₀H₂₀ClN₅OS | 421.92† | Thia, pentazatetracyclo, carboxamide | N/A | N/A | Hypothetical: Catalysis, ligand |
*Data inferred from structural analogs; †Calculated molecular weight based on formula.
Research Findings and Limitations
- Electronic vs. Structural Influence : emphasizes that isovalency (similar valency but divergent geometry) may explain why the target compound’s heterocyclic core outperforms simpler analogs in stability or substrate binding .
- Gaps in Data: No direct experimental data (e.g., catalytic efficiency, solubility) exists for the target compound in the provided evidence. Comparisons rely on structural extrapolation and principles from related systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
